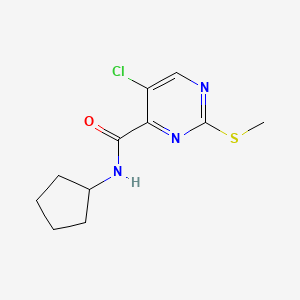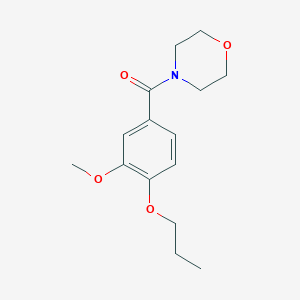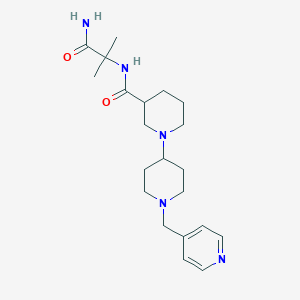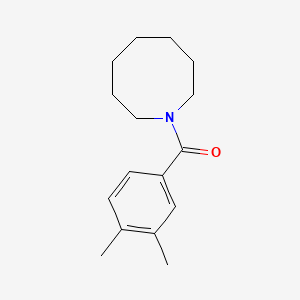
5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research. It is a potent and selective agonist of the adenosine A1 receptor, which plays an important role in regulating various physiological functions in the body. In
作用机制
5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide binds selectively to the adenosine A1 receptor and activates it, leading to a cascade of biochemical and physiological responses in the body. The activation of adenosine A1 receptors leads to the inhibition of adenylate cyclase activity, which in turn leads to a decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of protein kinase A (PKA) activity, which plays an important role in regulating various physiological processes in the body.
Biochemical and Physiological Effects:
5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to regulate blood pressure and heart rate by inhibiting sympathetic nerve activity and reducing the release of norepinephrine. 5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide has also been shown to reduce the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, which play important roles in regulating neuronal activity. 5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide has also been shown to have anti-inflammatory and neuroprotective effects, which may be useful in the treatment of various diseases.
实验室实验的优点和局限性
5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the adenosine A1 receptor, which allows for precise control of the experimental conditions. 5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide is also stable and easy to handle, which makes it a convenient tool for studying adenosine A1 receptor function. However, 5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide also has some limitations. It is a synthetic compound that may not accurately reflect the effects of endogenous adenosine on the body. 5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide also has a short half-life, which may limit its usefulness in certain experimental conditions.
未来方向
There are several future directions for the study of 5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide. One area of research is the development of novel compounds that target adenosine A1 receptors with greater selectivity and potency. Another area of research is the investigation of the role of adenosine A1 receptors in the development of various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer. Finally, the development of new experimental techniques, such as optogenetics and chemogenetics, may allow for more precise control of adenosine A1 receptor function in vivo.
合成方法
5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of various reagents, including 2-cyanopyrimidine, cyclopentylamine, and methylthiochloroformate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide is a complex process that requires specialized knowledge and equipment.
科学研究应用
5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide has been widely used in scientific research to study the role of adenosine A1 receptors in various physiological processes. It has been shown to have a wide range of effects on the body, including the regulation of blood pressure, heart rate, neurotransmitter release, and neuronal activity. 5-chloro-N-cyclopentyl-2-(methylthio)pyrimidine-4-carboxamide has also been used to investigate the role of adenosine A1 receptors in the development of various diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.
属性
IUPAC Name |
5-chloro-N-cyclopentyl-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3OS/c1-17-11-13-6-8(12)9(15-11)10(16)14-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUUYGHXGNUUMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B5375008.png)
![3-(2-fluorophenyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5375017.png)
![2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B5375019.png)


![N-methyl-5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)pyridin-2-amine](/img/structure/B5375029.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-2-[(4,6-dimethylpyrimidin-2-yl)thio]-N-methylpropanamide](/img/structure/B5375041.png)
![7-(2-furyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5375048.png)
![2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5375066.png)

![3-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5375095.png)

